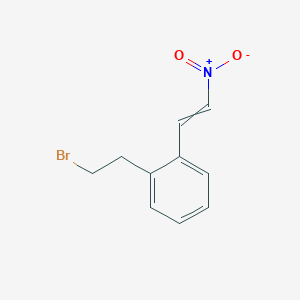![molecular formula C27H21N3O4 B8653454 N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)
N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a complex organic molecule that features multiple functional groups, including an imidazole ring, a benzopyran core, and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzopyran core and the acetamido group. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine.
Introduction of the Benzopyran Core: This step may involve a cyclization reaction to form the benzopyran ring system.
Attachment of the Acetamido Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzopyran core can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biochemistry: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: It can be used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the benzopyran core can interact with biological membranes. The acetamido group can form hydrogen bonds with proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Imidazol-1-yl)phenol: This compound has a similar imidazole ring but lacks the benzopyran core and acetamido group.
5,5′-bis(1H-imidazol-1-yl)-2,2′-bithiophene: This compound features two imidazole rings and a bithiophene core.
1,4-bis(1-imidazolyl)benzene: This compound has two imidazole rings attached to a benzene ring.
Uniqueness
The uniqueness of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H21N3O4 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide |
InChI |
InChI=1S/C27H21N3O4/c1-18(31)29-21-9-12-24-23(15-21)25(32)27(33-16-19-5-3-2-4-6-19)26(34-24)20-7-10-22(11-8-20)30-14-13-28-17-30/h2-15,17H,16H2,1H3,(H,29,31) |
Clave InChI |
NOINQYDJXRCIJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B8653440.png)
![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)

